6-Nitrobenz(a)pyrene

Übersicht

Beschreibung

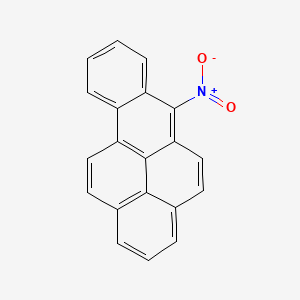

6-Nitrobenz(a)pyrene is a nitrated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H11NO2 and a molecular weight of 297.3068 g/mol . It is an environmental pollutant known for its persistence and potential carcinogenic properties . This compound is produced from direct sources such as diesel and gasoline exhaust, as well as from the gas-phase reactions of PAHs with nitrogen oxides .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

6-Nitrobenz(a)pyrene undergoes various chemical reactions, including:

Reduction: It can be reduced to 6-aminobenzo[a]pyrene and 6-nitrosobenzo[a]pyrene by human intestinal microflora.

Oxidation: Under visible-light irradiation, it releases nitric oxide and forms the 6-oxybenzo[a]pyrene radical.

Substitution: Reacts with chromic acid in acetic acid to form 7-oxo-7H-benz[de]anthracene dicarboxylic acid-3,4-anhydride.

Common reagents used in these reactions include nitric acid, chromic acid, and visible light for photochemical reactions. Major products formed include 6-aminobenzo[a]pyrene, 6-nitrosobenzo[a]pyrene, and various oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

Metabolism and Biotransformation

Research indicates that 6-nitrobenz(a)pyrene undergoes significant metabolic transformations in various biological systems.

- Microbial Metabolism : Studies have shown that certain microorganisms can metabolize this compound into less harmful compounds. For instance, the fungus Cunninghamella elegans has been identified as capable of converting this compound into biologically inactive metabolites, suggesting potential applications in bioremediation of nitro-PAH contaminated environments .

- Human Microflora : The human intestinal microflora can also reduce this compound to 6-nitrosobenzo(a)pyrene and 6-aminobenzo(a)pyrene, both of which exhibit mutagenic properties. This pathway highlights a potential health hazard associated with dietary exposure to nitro-PAHs .

Mutagenicity and Carcinogenicity

This compound has been extensively studied for its mutagenic effects:

- Bacterial Mutagenicity : In assays using Salmonella typhimurium, this compound demonstrated strong mutagenic activity when activated by a metabolic system, indicating its potential to cause genetic mutations in living organisms .

- Carcinogenic Studies : Experimental studies on mice have shown an increased incidence of liver tumors following exposure to this compound via intraperitoneal injection. The compound has been implicated in the formation of DNA adducts, which are critical in the initiation of carcinogenesis .

Environmental Monitoring

The detection of this compound in environmental samples, such as stack emissions from aluminum smelters and particulate matter from vehicle exhausts, underscores its relevance as a pollutant. Monitoring its levels can provide insights into air quality and public health risks associated with exposure to nitro-PAHs .

Case Study 1: Human Tissue Metabolism

In a study involving human colon and bronchial tissues, incubation with this compound resulted in the formation of major metabolites that bound to DNA. This finding suggests that exposure to this compound may lead to significant genetic alterations in human tissues, potentially increasing cancer risk .

Case Study 2: Transformation in Cell Cultures

Research involving Syrian hamster embryo cells demonstrated that this compound could induce morphological transformations at certain concentrations. This transformation indicates its potential role as a tumor promoter under specific conditions .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Nitro-substituted polycyclic aromatic hydrocarbon |

| Metabolic Pathways | Reduced by human microflora; metabolized by fungi for detoxification |

| Mutagenicity | Exhibits strong mutagenic activity in bacterial assays |

| Carcinogenic Potential | Associated with liver tumors in animal studies; forms DNA adducts |

| Environmental Presence | Detected in emissions from industrial sources and vehicle exhausts |

Wirkmechanismus

The mechanism of action of 6-Nitrobenz(a)pyrene involves its metabolic activation to reactive intermediates that bind to cellular nucleophiles such as DNA, RNA, and proteins . This binding can lead to mutations and ultimately carcinogenesis . The compound is metabolized by human and rodent microsomes, with significant biochemical variations observed in different tissues .

Vergleich Mit ähnlichen Verbindungen

6-Nitrobenz(a)pyrene is similar to other nitrated PAHs such as 1-nitropyrene and 3-nitrofluoranthene . it is unique due to its specific structure and the types of reactions it undergoes. Unlike some other nitrated PAHs, this compound has been shown to release nitric oxide under photochemical conditions .

Similar compounds include:

- 1-Nitropyrene

- 3-Nitrofluoranthene

- 2-Nitrofluorene

These compounds share similar environmental persistence and potential health impacts but differ in their specific chemical behaviors and applications .

Biologische Aktivität

6-Nitrobenz(a)pyrene (6-NB(a)P) is a nitro-polycyclic aromatic hydrocarbon (PAH) recognized for its mutagenic and carcinogenic potential. This compound is formed through the nitration of benz(a)pyrene, a well-known environmental pollutant. Understanding the biological activity of 6-NB(a)P is crucial for assessing its health risks and environmental impact.

- Chemical Formula: CHN\O

- Molecular Weight: 313.30 g/mol

- CAS Number: 195-06-0

Metabolism and Biotransformation

6-NB(a)P undergoes metabolic activation primarily through nitroreduction, resulting in metabolites such as 6-nitrosobenzo(a)pyrene and 6-aminobenzo(a)pyrene. These metabolites exhibit significant mutagenicity, particularly in the Salmonella typhimurium assay, indicating that 6-NB(a)P can be hazardous to human health via this activation pathway .

Key Metabolic Pathways

| Metabolite | Description |

|---|---|

| 6-Nitrosobenzo(a)pyrene | Strong direct-acting mutagen; formed through nitroreduction. |

| 6-Aminobenzo(a)pyrene | Further reduction product; potential for additional toxicity. |

| Dihydrodiols | Water-soluble metabolites; formed during metabolism by fibroblasts. |

Mutagenicity and Carcinogenicity

Research indicates that 6-NB(a)P is mutagenic to several cell lines, including Salmonella typhimurium and Chinese hamster ovary cells, particularly when activated by an exogenous metabolic system from rat liver . In vivo studies have shown that administration of 6-NB(a)P in animal models leads to increased aryl hydrocarbon hydroxylase activity, a marker of PAH exposure and metabolism .

Case Study: Mutagenicity Testing

- Organism: Salmonella typhimurium

- Result: Mutagenic in the presence of liver microsomes.

- Concentration: Effective at doses as low as 1 nmol/plate .

Toxicological Effects

The toxic effects of 6-NB(a)P include:

- Genotoxicity: Induces DNA adduct formation in various cell types, including human bronchial tissues.

- Cell Transformation: Causes morphological changes in cultured cells, indicating potential for oncogenic transformation.

- Carcinogenic Potential: Although classified as Group 3 (not classifiable as to its carcinogenicity to humans), animal studies suggest significant tumor initiation activity .

Environmental Impact and Biodegradation

6-NB(a)P is prevalent in emissions from industrial processes, particularly aluminum smelting. Its persistence in the environment raises concerns about bioaccumulation and long-term ecological effects. Studies have explored the biodegradation capabilities of various bacterial strains, highlighting the potential for bioremediation of PAH-contaminated sites .

Bacterial Degradation Studies

| Bacterial Strain | Degradation Efficiency | Conditions |

|---|---|---|

| Bacillus megaterium | Up to 84% | Inoculated with PAHs as carbon source |

| Mixed Bacterial Consortium | Varies (50-64%) | Presence of glucose enhances uptake |

Summary of Findings

The biological activity of this compound underscores its significance as a potential health hazard due to its mutagenic properties and the ability to form harmful metabolites. Its environmental persistence necessitates further research into effective degradation methods and risk assessment strategies.

Eigenschaften

IUPAC Name |

6-nitrobenzo[a]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO2/c22-21(23)20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMAFYSZGOFZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=CC=CC(=C54)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075083 | |

| Record name | Benzo[a]pyrene, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Limited solubility in toluene and benzene | |

| Record name | 6-Nitrobenzo[a]pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Ionization potential (IP), electron affinity (EA), dipole moment (mu) and electronic polarizability (alpha) of 1-, 3- and 6-nitrobenzo[a]pyrene isomers (1-NBaP, 3-NBaP, 6-NBaP) were determined by using density functional theory (DFT) and recent semiempirical PM6 methods. Calculated IP value remains almost constant along the series of isomers, while EA value depends on the nitro group position, increasing by ca. 0.2 eV on passing from 6- to 1-NBaP (or 3-NBaP) isomer. Stability, mu and alpha values decrease in the order 6-NBaP < 1-NBa approximately 3-NBaP, the largest mu variation being predicted to be 1.5 D (30%) by DFT computations. The results obtained herein are consistent with the observed greater mutagenic activity of 3- and 1-NBaP in comparison to 6-NBaP isomer, suggesting that both binding to enzyme, which depends on electric properties, and reduction process, which is related to EA value may be crucial steps in the mutagenic mechanism of this series of isomers. | |

| Record name | 6-Nitrobenzo[a]pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-yellow needles, recrystallzed from benzene; yellow crystalline solid; orange crystals | |

CAS No. |

63041-90-7 | |

| Record name | 6-Nitrobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63041-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitrobenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063041907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[a]pyrene, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitrobenzo[a]pyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITROBENZO(A)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2BFP66YG1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Nitrobenzo[a]pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

250.5-251 °C; 255-256 °C, Melting point: 260 °C (certified purity) | |

| Record name | 6-Nitrobenzo[a]pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-nitroBaP?

A1: 6-nitroBaP has a molecular formula of C20H11NO2 and a molecular weight of 297.3 g/mol. [, , ]

Q2: What spectroscopic techniques are used to characterize 6-nitroBaP?

A2: Various spectroscopic techniques, including UV-Vis absorption, fluorescence, infrared (IR), Raman, mass spectrometry (MS), and nuclear magnetic resonance (NMR), have been employed to characterize 6-nitroBaP and its metabolites. [, , ]

Q3: Where is 6-nitroBaP found in the environment?

A3: 6-nitroBaP is primarily formed during incomplete combustion processes and is found in diesel exhaust, ambient air, and contaminated soil. [, , ]

Q4: What are the environmental concerns associated with 6-nitroBaP?

A4: 6-nitroBaP is a potent mutagen and potential carcinogen, posing significant risks to human and environmental health. Its persistence in the environment raises concerns about bioaccumulation and long-term ecological impacts. [, ]

Q5: How is 6-nitroBaP metabolized in biological systems?

A5: 6-nitroBaP can be metabolized via both nitroreduction and ring oxidation pathways. Nitroreduction, often facilitated by intestinal microflora, leads to the formation of 6-aminobenzo[a]pyrene. Ring oxidation, primarily mediated by cytochrome P450 enzymes, generates hydroxylated metabolites, including dihydrodiols and quinones. [, , , , , , , , ]

Q6: Which metabolites of 6-nitroBaP are considered mutagenic?

A6: Both ring-oxidized metabolites, such as dihydrodiols and quinones, and nitroreduced metabolites, particularly 6-nitrosobenzo[a]pyrene, have been shown to exhibit mutagenic properties. [, , , , ]

Q7: What is the role of the nitro group orientation in the mutagenicity of 6-nitroBaP?

A7: Research suggests that the orientation of the nitro group relative to the aromatic ring system influences the compound's mutagenicity. The perpendicular orientation in 6-nitroBaP has been linked to its weaker direct-acting mutagenicity compared to isomers with coplanar nitro groups. [, ]

Q8: Does 6-nitroBaP exhibit sex-specific carcinogenicity?

A8: Studies have shown that 6-nitroBaP can induce liver tumors in male mice, but not in females, after intraperitoneal injection. This suggests potential sex-specific differences in its carcinogenic potential, possibly related to hormonal influences on metabolism or DNA repair mechanisms. []

Q9: How does 6-nitroBaP interact with DNA?

A9: Metabolites of 6-nitroBaP, particularly the diol epoxides formed through ring oxidation, can form covalent adducts with DNA, primarily at guanine bases. This DNA damage is considered a key event in its mutagenic and carcinogenic activity. [, , ]

Q10: What are the long-term health effects of exposure to 6-nitroBaP?

A10: While definitive data on long-term human health effects are limited, 6-nitroBaP's mutagenic and carcinogenic potential in experimental models raises concerns about its potential to contribute to cancer development and other chronic diseases following prolonged exposure. [, ]

Q11: What analytical methods are used to determine 6-nitroBaP levels in environmental samples?

A11: Gas chromatography coupled with mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) are commonly used for the separation and quantification of 6-nitroBaP in environmental matrices. Various detection methods, including electron capture detection (ECD), negative ion chemical ionization mass spectrometry (NICIMS), and chemiluminescence detection, have been employed. [, , ]

Q12: What is the significance of studying the photodecomposition of 6-nitroBaP?

A12: Understanding the photodecomposition of 6-nitroBaP is crucial for assessing its fate and persistence in the environment. Studies have shown that 6-nitroBaP can undergo photodegradation when exposed to light, potentially leading to the formation of less harmful or more readily degradable products. []

Q13: How can computational chemistry contribute to the study of 6-nitroBaP?

A13: Computational chemistry tools, such as density functional theory (DFT), can be used to model the molecular structure, electronic properties, and reactivity of 6-nitroBaP. These simulations provide insights into its metabolic pathways, DNA binding affinity, and potential for forming mutagenic intermediates. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.